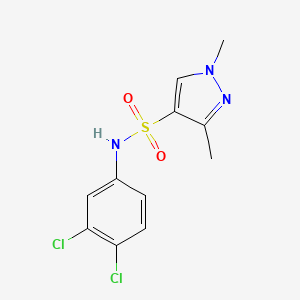

N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C11H11Cl2N3O2S and its molecular weight is 320.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 318.9949032 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a derivative of propanil . Propanil’s primary target is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis .

Mode of Action

The compound inhibits the Hill reaction in photosynthetic electron transfer within PSII . This inhibition disrupts the photosynthetic electron transport chain, preventing the conversion of light energy into chemical energy . As a result, the plant’s ability to produce ATP and NADPH, essential molecules for various cellular processes, is compromised .

Biochemical Pathways

The disruption of the photosynthetic electron transport chain affects multiple biochemical pathways in the plant. The most significant is the Calvin cycle, which relies on the ATP and NADPH produced during photosynthesis to fix carbon dioxide into glucose . Without these molecules, the Calvin cycle cannot proceed, leading to a reduction in the plant’s ability to produce glucose and other organic compounds .

Pharmacokinetics

Metabolism would likely involve degradation to less active compounds, and excretion may occur through various plant metabolic processes .

Result of Action

The primary result of the compound’s action is the inhibition of photosynthesis, leading to a cessation of growth and eventually plant death . This is due to the plant’s inability to produce the necessary energy and reducing power to support its metabolic needs .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the persistence of propanil, a related compound, in soil and aquatic environments is a concern due to the potential accumulation of toxic degradation products . Additionally, certain microbial communities can degrade propanil, potentially affecting the compound’s efficacy .

Biologische Aktivität

N-(3,4-Dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H10Cl2N4O2S

- Molecular Weight : 305.18 g/mol

- CAS Number : 477710-51-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which can affect physiological processes such as acid-base balance and fluid secretion.

- Anti-inflammatory Action : It may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, similar to other pyrazole derivatives .

- Antiproliferative Effects : Recent studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anticancer Activity

Research has shown that this compound possesses significant anticancer properties. A study evaluated its effects on U937 cells (a human histiocytic lymphoma cell line) using the CellTiter-Glo Luminescent cell viability assay. The compound exhibited an IC50 value indicating effective inhibition of cell growth without significant cytotoxicity .

Anti-inflammatory Activity

In vitro assays have indicated that this compound can inhibit the release of pro-inflammatory cytokines. For instance, it has been shown to reduce TNF-α and IL-6 levels significantly at concentrations comparable to established anti-inflammatory agents like dexamethasone .

Data Table: Summary of Biological Activities

| Activity Type | Test System | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | U937 cells | 15 | |

| Anti-inflammatory | TNF-α inhibition | 10 | |

| Anti-inflammatory | IL-6 inhibition | 12 |

Study 1: Antiproliferative Effects

In a recent study published in Arch. Pharm., pyrazole derivatives including this compound were tested for their antiproliferative effects against various cancer cell lines. The results indicated that the compound inhibited cell growth effectively at low micromolar concentrations.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound. Researchers found that it significantly inhibited the production of cytokines in vitro, demonstrating potential for therapeutic applications in inflammatory diseases .

Eigenschaften

IUPAC Name |

N-(3,4-dichlorophenyl)-1,3-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3O2S/c1-7-11(6-16(2)14-7)19(17,18)15-8-3-4-9(12)10(13)5-8/h3-6,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPGWRPQVCIDGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.